molecular formula C28H28N4O3 B2965608 2-(4-butoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358757-85-3

2-(4-butoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2965608
CAS No.: 1358757-85-3
M. Wt: 468.557
InChI Key: ZPXKYAUHPVHDPO-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one class of heterocycles, characterized by a fused pyrazole-pyrazine core. Its structure includes a 4-butoxyphenyl substituent at position 2 and a 5-methyl-2-(o-tolyl)oxazol-4-ylmethyl group at position 5 (Figure 1).

Properties

IUPAC Name

2-(4-butoxyphenyl)-5-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3/c1-4-5-16-34-22-12-10-21(11-13-22)24-17-26-28(33)31(14-15-32(26)30-24)18-25-20(3)35-27(29-25)23-9-7-6-8-19(23)2/h6-15,17H,4-5,16,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXKYAUHPVHDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=CC=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-butoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C28H28N4O3C_{28}H_{28}N_{4}O_{3}, with a molecular weight of approximately 468.557 g/mol. The structure features a pyrazolo[1,5-a]pyrazin core, which is known for its diverse biological activities. The presence of the butoxyphenyl and oxazole substituents is significant for its pharmacological properties.

PropertyValue
Molecular FormulaC28H28N4O3
Molecular Weight468.557 g/mol
PurityTypically 95%

Overview of Pyrazole Derivatives

Pyrazole derivatives, including the compound , have been extensively studied for their broad spectrum of biological activities. They have been reported to exhibit anti-inflammatory, analgesic, antipyretic, and anticancer properties. Notable examples include celecoxib and phenylbutazone, which are clinically approved drugs derived from pyrazole structures .

The biological activity of pyrazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. For instance, compounds similar to the one under discussion have shown inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study demonstrated that pyrazole derivatives can significantly reduce inflammation in animal models by inhibiting COX enzymes. The specific compound was evaluated alongside other derivatives, showing promising results in reducing edema and pain response .
  • Anticancer Potential : Research has indicated that certain pyrazolo derivatives possess cytotoxic effects against various cancer cell lines. The compound's structure allows it to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
  • Neuroprotective Effects : Some studies have highlighted the neuroprotective properties of pyrazole derivatives against neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems suggests potential applications in treating conditions like Alzheimer's disease .

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatorySignificant reduction in edema ,
AnticancerInduces apoptosis in cancer cell lines,
NeuroprotectiveModulates neurotransmitter systems

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolo[1,5-a]pyrazin-4(5H)-one Core

a. Position 2 Substituents

  • 2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (): This analog replaces the butoxyphenyl group with a chlorophenyl moiety and introduces a dihydropyrazine ring.
  • 2-(4-Butoxyphenyl)-5-[(4-chlorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one (): Lacks the oxazole ring but includes a chlorophenylmethyl group.

b. Position 5 Substituents

  • The absence of the oxazolylmethyl group highlights the importance of this moiety in the target compound for structural complexity and target engagement.
Heterocyclic Core Modifications
  • 5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK66, ): Replaces the pyrazinone core with a pyrimidinone. Pyrimidinones are more electron-deficient, which could enhance interactions with enzymes like kinases. The methoxyphenyl group at position 5 contrasts with the target’s oxazolylmethyl substituent, suggesting divergent structure-activity relationships.
  • Tetrahydrooxazolo[3,2-a]pyrazolo[1,5-d]pyrazin-5-ones (): Features a fused oxazolo-pyrazolo-pyrazinone system. The tetrahydro ring introduces conformational flexibility, which may reduce planarity and alter binding kinetics compared to the fully aromatic target compound.

Data Tables

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₂₈H₂₇N₃O₃* 453.5 4-Butoxyphenyl (C₄H₉O), 5-methyl-2-(o-tolyl)oxazol-4-ylmethyl Oxazole ring, high lipophilicity
2-(4-Chlorophenyl)-5-[(4-chlorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one C₂₃H₂₂ClN₃O₂ 407.9 4-Chlorophenyl, chlorophenylmethyl Halogenated, no oxazole
2-(o-Tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1338664-59-7) C₁₃H₁₁N₃O 225.2 o-Tolyl Minimal substituents
MK66 (Pyrazolo[1,5-a]pyrimidin-7(4H)-one) C₁₇H₁₃N₃O₂ 291.3 4-Methoxyphenyl, phenyl Pyrimidinone core

*Estimated based on structural similarity to analogs.

Key Findings

Substituent Impact : The 4-butoxyphenyl group in the target compound likely enhances lipophilicity compared to methoxy or chloro analogs, favoring passive diffusion across biological membranes .

Synthetic Efficiency : Microwave-assisted methods () offer a viable route for analogs but may require optimization for the target’s complex oxazole substituent.

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